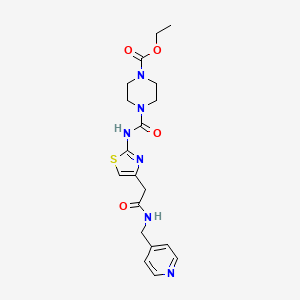
Ethyl 8-chloro-4-((2-fluorobenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of quinolone derivatives, such as Ethyl 8-chloro-4-((2-fluorobenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate, often involves reactions under specific conditions to achieve high yields. For instance, the Gould-Jacobs reaction under microwave-assistance using aluminium metal as a catalyst has been employed, achieving a product yield of 94.2% (Song Bao-an, 2012). This method exemplifies the efficient synthesis of quinolone derivatives.
Molecular Structure Analysis
NMR spectroscopy plays a crucial role in the analysis of the molecular structure of quinolone derivatives. Studies have reported the synthesis and detailed NMR analysis of halogenated 1,4-dihydro-1-ethyl-4-oxoquinoline-3-carboxylates, providing insights into their structural features through 1H, 13C, and 19F NMR spectra (B. Podányi et al., 1996).
Chemical Reactions and Properties
Quinolone derivatives undergo various chemical reactions, including nucleophilic addition and cyclization, to form complex structures. For example, the synthesis of novel ethyl 1-ethyl-6-fluoro-7-(fatty amido)-1,4-dihydro-4-oxoquinoline-3-carboxylate derivatives involves multiple steps, such as selective formation of azide at the C-7 position and subsequent reduction to form the corresponding amine (V. Venepally et al., 2016).
Aplicaciones Científicas De Investigación
Quinoline Derivatives as Antibacterial Agents
Quinoline derivatives, including those similar to the specified compound, have been synthesized and investigated for their antibacterial properties. Krishnakumar et al. (2012) synthesized a series of quinoline-3-carboxylates, demonstrating moderate in vitro antibacterial activity against Bacillus subtilis and Vibrio cholerae. This highlights the potential of such compounds in the development of new antibacterial agents (Krishnakumar et al., 2012).
Structural and Spectroscopic Studies
Detailed structural and spectroscopic analysis of quinoline derivatives provides essential insights into their chemical behavior and potential applications. Podányi et al. (1996) conducted a comprehensive NMR study on halogenated dihydroquinoline carboxylates, including fluorine and chlorine substituents, similar to the compound . This research contributes to understanding the electronic effects of halogen substituents on quinoline structures, which is crucial for designing compounds with desired biological activities (Podányi et al., 1996).
Fluorophores and Radioprotectors
Quinoline derivatives are also known for their fluorophore properties, making them valuable in biochemistry and medicine for studying various biological systems. Aleksanyan and Hambardzumyan (2013) explored the synthesis of new quinoline derivatives, indicating their potential as fluorophores and radioprotectors. This underscores the versatility of quinoline compounds in scientific research, beyond their antimicrobial applications (Aleksanyan & Hambardzumyan, 2013).
Synthesis and Characterization
The synthesis and characterization of quinoline derivatives form the basis for their application in scientific research. Desai et al. (2007) synthesized new quinazolines with potential antimicrobial activity, demonstrating the ongoing interest in quinoline compounds for developing new therapeutic agents. Such studies are pivotal for identifying promising leads in drug discovery efforts (Desai et al., 2007).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for Ethyl 8-chloro-4-((2-fluorobenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate involves the condensation of 2-fluorobenzaldehyde with ethyl 8-chloro-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate, followed by reduction of the resulting Schiff base with sodium borohydride and subsequent esterification with ethanol and HCl.", "Starting Materials": [ "2-fluorobenzaldehyde", "ethyl 8-chloro-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate", "sodium borohydride", "ethanol", "HCl" ], "Reaction": [ "Step 1: Condensation of 2-fluorobenzaldehyde with ethyl 8-chloro-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate in the presence of acetic acid to form the Schiff base.", "Step 2: Reduction of the Schiff base with sodium borohydride in methanol to form the amine.", "Step 3: Esterification of the amine with ethanol and HCl to form Ethyl 8-chloro-4-((2-fluorobenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate." ] } | |
Número CAS |
1243094-23-6 |
Fórmula molecular |
C19H16ClFN2O3 |
Peso molecular |
374.8 |
Nombre IUPAC |
ethyl 8-chloro-4-[(2-fluorophenyl)methylamino]-2-oxo-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C19H16ClFN2O3/c1-2-26-19(25)15-17(22-10-11-6-3-4-9-14(11)21)12-7-5-8-13(20)16(12)23-18(15)24/h3-9H,2,10H2,1H3,(H2,22,23,24) |
Clave InChI |
XGDJIRBIYMWZPT-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(C2=C(C(=CC=C2)Cl)NC1=O)NCC3=CC=CC=C3F |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-(4-fluorophenyl)-2-((8-oxo-7-(4-(4-phenylpiperazine-1-carbonyl)benzyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-6-yl)thio)acetamide](/img/structure/B2480027.png)
![N-(1-cyano-3-methylcyclohexyl)-2-[(4-cyanophenyl)formamido]acetamide](/img/structure/B2480033.png)

![4-[cyclohexyl(methyl)sulfamoyl]-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2480035.png)


![N-[1-[5-Fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]azetidin-3-yl]-4-methoxy-N,1-dimethyl-6-oxopyridine-3-carboxamide](/img/structure/B2480039.png)



![N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide](/img/structure/B2480046.png)